Ac-His-DPhe(pCF3)-Arg-Trp-NH2
Description
Overview of the Melanocortin Receptor Family (MC1R-MC5R)
The melanocortin receptors (MCRs) are a group of five distinct receptors, designated MC1R through MC5R, that mediate the effects of melanocortin peptides. frontiersin.orgfrontiersin.org These receptors are expressed in various tissues throughout the body, where they regulate specific physiological functions. frontiersin.orgfrontiersin.org
The five melanocortin receptors are members of the class A (rhodopsin-like) family of G protein-coupled receptors (GPCRs). frontiersin.orgoup.comnih.gov This is the largest and most diverse superfamily of membrane receptors in eukaryotes. Like other GPCRs, MCRs feature a characteristic structure of seven transmembrane alpha-helical domains connected by intracellular and extracellular loops. frontiersin.org Upon activation by a ligand, they trigger intracellular signaling cascades, most commonly by stimulating the production of the second messenger cyclic AMP (cAMP). frontiersin.orgnih.gov
The endogenous agonists for the melanocortin receptors are a group of peptides derived from a common precursor protein called proopiomelanocortin (POMC). physiology.orgfrontiersin.org Through tissue-specific post-translational processing by prohormone convertases, POMC is cleaved into several active peptides, including alpha-, beta-, and gamma-melanocyte-stimulating hormones (α-MSH, β-MSH, γ-MSH) and adrenocorticotropic hormone (ACTH). physiology.orgoup.com
A unifying feature of these endogenous ligands is a conserved tetrapeptide sequence: His-Phe-Arg-Trp (histidine-phenylalanine-arginine-tryptophan). physiology.orgnih.govmdpi.comacs.org This sequence is considered the core pharmacophore, the minimal structural unit required for binding to the melanocortin receptors and eliciting a biological response. mdpi.comacs.org
The five melanocortin receptors are distributed in different tissues and are linked to a remarkably diverse set of physiological functions. oup.comfrontiersin.org The activation of each receptor subtype is associated with distinct biological outcomes.
Table 1: Physiological Roles of Melanocortin Receptor Subtypes
| Receptor | Primary Location(s) | Key Physiological Functions | Citations |
|---|---|---|---|
| MC1R | Melanocytes, Leukocytes | Regulates skin and hair pigmentation; anti-inflammatory effects. | frontiersin.orgoup.commultispaninc.com |
| MC2R | Adrenal Cortex | Mediates adrenal steroidogenesis (cortisol production) in response to ACTH. | frontiersin.orgfrontiersin.orgoup.com |
| MC3R | Central Nervous System (CNS), Periphery | Regulates energy homeostasis, food intake, and lean body mass. | oup.comnih.govnih.gov |
| MC4R | Central Nervous System (CNS) | Major regulator of appetite, energy expenditure, and sexual function. | oup.comnih.govmultispaninc.com |
| MC5R | Exocrine Glands, Skeletal Muscle, Brain | Regulates the secretion of exocrine glands, such as sebaceous glands. | frontiersin.orgoup.com |
Significance of Synthetic Melanocortin Peptide Ligands in Research
The study of the melanocortin system has been greatly facilitated by the design and synthesis of peptide-based ligands. nih.gov These synthetic molecules are crucial research tools for elucidating the specific functions of each receptor subtype.
While the endogenous melanocortin peptides are vital for normal physiology, they have limitations as research probes. A primary issue is their lack of receptor selectivity; most endogenous ligands can bind to and activate several MCR subtypes. mdpi.comuq.edu.au Furthermore, they are often susceptible to rapid enzymatic degradation in the body, giving them a short duration of action. nih.gov Synthetic ligands are developed to overcome these challenges, aiming for enhanced metabolic stability and improved selectivity for a single receptor subtype. nih.govbohrium.com
A major goal of synthetic chemistry in this field is the creation of ligands that are highly selective for one MCR over the others. acs.orgarizona.edu Such probes are invaluable for isolating and studying the physiological role of an individual receptor without the confounding effects of activating other MCRs. uq.edu.au
The development of these selective ligands often starts with the core pharmacophore, His-Phe-Arg-Trp. Structure-activity relationship (SAR) studies involve systematically modifying the amino acids within this sequence to observe how the changes affect receptor binding and activity. A foundational template for many of these studies is the tetrapeptide Ac-His-DPhe-Arg-Trp-NH2, where the L-phenylalanine is replaced with its D-isomer (DPhe) to increase potency. nih.govmdpi.com
It is within this context of developing selective probes that the compound Ac-His-DPhe(pCF3)-Arg-Trp-NH2 emerged. Research has focused on modifying the DPhe position to create ligands that can differentiate between the closely related MC3 and MC4 receptors, which are both central to energy homeostasis. nih.govresearchgate.netnih.gov
One such study systematically substituted the phenyl ring of the DPhe residue with various chemical groups. nih.govresearchgate.net This research identified that adding a para-trifluoromethyl group (pCF3) to DPhe yielded a compound with a unique pharmacological profile. Specifically, this compound was found to act as a partial agonist or antagonist at the mouse MC3 receptor, while simultaneously retaining full and potent agonist activity at the mouse MC4 receptor. mdpi.comresearchgate.net This discovery provides a valuable chemical tool to investigate the distinct mechanisms of ligand interaction and activation between these two important receptor subtypes. nih.govnih.gov
Table 2: Pharmacological Profile of this compound and Related Tetrapeptides at Mouse Melanocortin Receptors
| Compound | Modification at DPhe Position | Activity at mMC3R | Activity at mMC4R | Citations |
|---|---|---|---|---|
| Ac-His-DPhe-Arg-Trp-NH2 | None (Unsubstituted) | Full Agonist | Full Agonist | mdpi.com |
| Ac-His-DPhe(pI)-Arg-Trp-NH2 | para-Iodo (pI) | Partial Agonist / Antagonist | Full Agonist | nih.govnih.gov |
| This compound | para-Trifluoromethyl (pCF3) | Partial Agonist / Antagonist | Full Agonist | mdpi.comresearchgate.net |
| Ac-His-DPhe(pBr)-Arg-Trp-NH2 | para-Bromo (pBr) | Partial Agonist / Antagonist | Full Agonist | mdpi.com |
Table of Mentioned Compounds
| Full Name / Sequence | Abbreviation / Common Name |
|---|---|
| alpha-Melanocyte-Stimulating Hormone | α-MSH |
| beta-Melanocyte-Stimulating Hormone | β-MSH |
| gamma-Melanocyte-Stimulating Hormone | γ-MSH |
| Adrenocorticotropic Hormone | ACTH |
| N-acetyl-Histidyl-D-Phenylalanyl-Arginyl-Tryptophanamide | Ac-His-DPhe-Arg-Trp-NH2 |
| N-acetyl-Histidyl-D-para-iodophenylalanyl-Arginyl-Tryptophanamide | Ac-His-DPhe(pI)-Arg-Trp-NH2 |
| N-acetyl-Histidyl-D-para-trifluoromethylphenylalanyl-Arginyl-Tryptophanamide | This compound |
| N-acetyl-Histidyl-D-para-bromophenylalanyl-Arginyl-Tryptophanamide | Ac-His-DPhe(pBr)-Arg-Trp-NH2 |
Contextualization of this compound within Melanocortin Research
The tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 serves as a foundational template in the development of synthetic melanocortin ligands. nih.gov Research into this scaffold involves systematic modifications to its structure to understand the relationship between its chemical properties and its biological activity at the different melanocortin receptors. This field of study is known as structure-activity relationship (SAR) research. nih.gov
A key area of this research has been the modification of the D-phenylalanine (DPhe) residue, particularly at the para-position of its phenyl ring. nih.govnih.gov The goal of these modifications is to develop ligands with enhanced selectivity for a specific melanocortin receptor subtype or to convert an agonist (a compound that activates a receptor) into an antagonist (a compound that blocks a receptor). nih.gov Such selective ligands are invaluable tools for elucidating the distinct physiological roles of each receptor. researchgate.net
This compound is a specific analog from this line of research, where a trifluoromethyl (CF3) group is added to the para-position of the DPhe residue. nih.govresearchgate.net This compound was synthesized as part of a series to test the hypothesis that substitutions at the DPhe position can differentiate activity between the highly related MC3 and MC4 receptors. nih.gov
Research has shown that while many modifications to the Ac-His-DPhe-Arg-Trp-NH2 template maintain full agonist activity at the mouse MC4 receptor (mMC4R), they can produce varied effects at the mouse MC3 receptor (mMC3R). nih.govresearchgate.net Specifically, the introduction of the para-CF3 group, along with other substitutions like para-Iodo (pI) and para-Bromo (pBr), resulted in compounds that exhibited partial agonist or antagonist activity at the mMC3R. researchgate.netmdpi.com This finding is significant because it provides experimental evidence that the molecular mechanism of ligand interaction differs between the MC3R and MC4R subtypes, and that the DPhe position is a key determinant for this differentiation. nih.govresearchgate.net
The pharmacological profile of this compound and related compounds has been characterized to quantify their binding affinity and functional potency at various melanocortin receptors.
| Compound | mMC1R | mMC3R | mMC4R | mMC5R | ||||
|---|---|---|---|---|---|---|---|---|
| Binding Ki (nM) | Functional EC50 (nM) | Binding Ki (nM) | Functional Activity | Binding Ki (nM) | Functional EC50 (nM) | Binding Ki (nM) | Functional EC50 (nM) | |
| Ac-His-DPhe(p-I)-Arg-Trp-NH2 | 15.7 ± 4.0 | 1.53 ± 0.65 | 140 ± 20 | Antagonist (pA2 = 7.14) | 2.2 ± 0.3 | 0.29 ± 0.12 | 4.5 ± 0.9 | 3.2 ± 1.2 |
| This compound | 540 ± 120 | ~25% at 100 µM | 6170 | Antagonist (pA2 = 6.79) | 12.8 ± 1.94 | 8.03 ± 1.33 | 18 | 2 |
Data presented as mean ± SEM. Ki represents the binding affinity (a lower value indicates higher affinity). EC50 represents the concentration for 50% maximal response (a lower value indicates higher potency). pA2 is a measure of antagonist potency.
Structure
2D Structure
Properties
Molecular Formula |
C35H42F3N11O5 |
|---|---|
Molecular Weight |
753.8 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-[4-(trifluoromethyl)phenyl]propanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C35H42F3N11O5/c1-19(50)46-29(15-23-17-42-18-45-23)33(54)49-28(13-20-8-10-22(11-9-20)35(36,37)38)32(53)47-26(7-4-12-43-34(40)41)31(52)48-27(30(39)51)14-21-16-44-25-6-3-2-5-24(21)25/h2-3,5-6,8-11,16-18,26-29,44H,4,7,12-15H2,1H3,(H2,39,51)(H,42,45)(H,46,50)(H,47,53)(H,48,52)(H,49,54)(H4,40,41,43)/t26-,27-,28+,29-/m0/s1 |
InChI Key |
OBZQTNACJLTWOC-FKWFRFQNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=C(C=C2)C(F)(F)F)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N |
Origin of Product |
United States |
Synthesis Methodologies and Analog Design
Peptide Synthesis Strategies
The chemical synthesis of Ac-His-DPhe(pCF3)-Arg-Trp-NH2 is primarily achieved through a stepwise assembly of its constituent amino acids. This process requires robust and high-fidelity chemical methods to ensure the correct sequence and purity of the final product.
Solid-phase peptide synthesis (SPPS) is the standard and most efficient method for producing peptides like this compound. nih.gov The fluorenylmethyloxycarbonyl (Fmoc) strategy is widely employed due to its use of a base-labile protecting group for the α-amino group of the amino acids, which allows for milder reaction conditions compared to the alternative Boc-chemistry. uci.edupeptide.com
The synthesis process begins with the selection of a solid support, typically a resin. For this compound, which has a C-terminal amide, a Rink Amide resin is the appropriate choice. uci.edu5z.com The synthesis proceeds from the C-terminus to the N-terminus and involves a repeated cycle of two main steps:
Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed using a solution of a secondary amine, commonly 20% piperidine in a solvent like dimethylformamide (DMF). uci.edu This exposes a free amine group ready for the next coupling step.
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated by a coupling reagent (e.g., HCTU) and then added to the resin. 5z.com The activated carboxylic acid of the incoming amino acid reacts with the free amine on the resin-bound peptide to form a new peptide bond.
This cycle is repeated for each amino acid in the sequence: Trp, Arg, DPhe(pCF3), and His. The side chains of amino acids like His, Arg, and Trp must be protected with orthogonal protecting groups (e.g., Trt for His, Pbf for Arg, Boc for Trp) to prevent unwanted side reactions during synthesis. peptide.comunits.it After the final amino acid (His) is coupled, the N-terminal amine is acetylated using acetic anhydride. nih.gov Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). 5z.com
Table 1: Key Reagents in Fmoc SPPS of this compound
| Reagent | Purpose |
| Rink Amide Resin | Solid support for synthesizing C-terminally amidated peptides. |
| Fmoc-amino acids | Building blocks with temporary N-terminal protection. |
| Piperidine in DMF | Reagent for removing the Fmoc protecting group. |
| HCTU/DIEA | Coupling reagents to activate amino acids for peptide bond formation. |
| TFA Cocktail | Reagent for cleaving the peptide from the resin and removing side-chain protecting groups. |
| Acetic Anhydride | Reagent for N-terminal acetylation. |
Following cleavage from the resin, the crude synthetic peptide is a mixture containing the desired product along with truncated sequences, deletion sequences, and byproducts from side reactions. Therefore, a robust purification step is essential.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for purifying the crude peptide. nih.gov This technique separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved in a solvent and injected into a column packed with a nonpolar stationary phase (typically C18). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the components. nih.gov The more hydrophobic a peptide is, the longer it is retained on the column. This compound is collected as a purified fraction as it elutes from the column. nih.gov
After purification, the identity and purity of the peptide are confirmed using analytical techniques. Mass spectrometry (MS) is used to verify the molecular weight of the synthesized peptide, confirming that the correct sequence has been assembled. nih.gov Analytical RP-HPLC is also used to assess the purity of the final product, which is typically required to be greater than 95% for research applications. nih.gov
Design Principles for this compound Analogs
The design of this compound and its analogs is based on structure-activity relationship (SAR) studies of the endogenous melanocortin agonist sequence, His-Phe-Arg-Trp. researchgate.netresearchgate.net Modifications to this core sequence are made to enhance potency, selectivity, and stability.
The substitution of L-Phenylalanine with a D-amino acid, specifically D-Phenylalanine (DPhe), is a common strategy in peptide design that often leads to increased potency. nih.gov The key modification in this compound is the introduction of a trifluoromethyl (CF3) group at the para position of the DPhe phenyl ring.
This modification serves several purposes:
Modulation of Receptor Activity: SAR studies have shown that the nature of the substituent at the para position of DPhe is critical for determining whether the peptide acts as an agonist or an antagonist at melanocortin receptors, particularly the MC3R and MC4R. researchgate.netnih.gov Bulky, lipophilic, and electron-withdrawing groups, such as iodo (I), bromo (Br), and trifluoromethyl (CF3), at this position can shift the pharmacological profile from a full agonist to a partial agonist or even a full antagonist at the MC3R, while often maintaining agonist activity at the MC4R. nih.govnih.gov
Increased Potency and Selectivity: The pCF3 modification can enhance the binding affinity and selectivity of the peptide for specific melanocortin receptor subtypes. The unique electronic and steric properties of the CF3 group can lead to more favorable interactions within the receptor's binding pocket. nih.gov
Modifications at the N- and C-termini of a peptide are crucial for improving its drug-like properties. lifetein.com
N-terminal Acetylation (Ac-): The addition of an acetyl group to the N-terminal histidine removes the positive charge of the free amino group. This modification makes the peptide more resistant to degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus of peptides. mdpi.comnih.gov
C-terminal Amidation (-NH2): The conversion of the C-terminal carboxylic acid to a primary amide removes the negative charge. This is a critical modification that not only increases the peptide's resistance to carboxypeptidases but also often enhances its biological activity. mdpi.comjpt.com The amide group can participate in hydrogen bonding interactions within the receptor binding site, potentially increasing binding affinity. lifetein.com
Table 2: Rationale for Key Structural Modifications
| Modification | Position | Rationale |
| D-amino acid | Phenylalanine (Phe) | Increases potency and metabolic stability. |
| p-Trifluoromethyl (pCF3) | D-Phe side chain | Modulates receptor agonist/antagonist activity; enhances potency and selectivity. researchgate.netnih.gov |
| Acetyl group (Ac-) | N-terminus | Blocks degradation by aminopeptidases; removes positive charge. nih.gov |
| Amide group (-NH2) | C-terminus | Blocks degradation by carboxypeptidases; removes negative charge; enhances activity. jpt.com |
Structural Modifications and Derivatization Approaches
To further refine the properties of this compound, various structural modifications and derivatization strategies can be employed. These approaches aim to improve characteristics such as stability, bioavailability, and receptor selectivity.
Substitution with Unnatural Amino Acids: Beyond the DPhe(pCF3) residue, other non-proteinogenic amino acids can be incorporated into the peptide backbone. This can introduce conformational constraints or new functional groups to probe interactions with the target receptor. ijper.orgnih.gov
Backbone Modification: The peptide backbone itself can be altered to create peptidomimetics. This includes N-methylation of the amide bonds, which can disrupt hydrogen bonding and increase resistance to proteolysis, or the introduction of peptide bond isosteres (e.g., thioamides) that mimic the transition state of peptide hydrolysis. peptide.commdpi.com
Cyclization: Creating cyclic peptides, either through head-to-tail, side-chain-to-side-chain, or side-chain-to-terminus linkages, can significantly enhance stability and conformational rigidity. peptide.com A more constrained conformation can lead to higher receptor selectivity and potency.
Derivatization with Fatty Acids (Lipidation): Attaching a fatty acid chain to the peptide can increase its plasma half-life by promoting binding to serum albumin. researchgate.net This strategy reduces renal clearance and enzymatic degradation, prolonging the peptide's duration of action in vivo.
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is another strategy to increase the hydrodynamic size of the peptide, which can reduce kidney filtration and protect it from enzymatic degradation. ijper.org
These derivatization approaches provide a versatile toolkit for medicinal chemists to optimize the therapeutic potential of peptide scaffolds like this compound.
Para-substitution on the D-Phe benzyl side chain (e.g., pCF3, pI, pCl, pBr, pCN, pNO2)
The benzyl side chain of the D-Phe residue is a critical site for modification to modulate pharmacological activity, particularly for differentiating between the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors. nih.gov A series of analogs of the parent tetrapeptide, Ac-His-DPhe-Arg-Trp-NH2, have been synthesized with various functional groups at the para-position of the D-Phe phenyl ring to investigate the effects of electronics, polarity, and size on receptor interaction. nih.gov
Notably, the introduction of a para-iodo substituent, yielding Ac-His-DPhe(pI)-Arg-Trp-NH2, results in a unique pharmacological profile. This analog exhibits partial agonist/antagonist activity at the mouse MC3R (mMC3R) while retaining full, potent agonist activity at the mMC4R. nih.govacs.org This "mixed pharmacology" highlights the potential of the D-Phe position to serve as a molecular switch for differentiating agonist versus antagonist activity at the mMC3R. nih.gov
Further studies have demonstrated that other bulky, electron-withdrawing groups at the para-position can induce similar effects. For instance, analogs with pCF3, pBr, and 3,4-diCl substitutions also result in partial mMC3R activation and antagonist potencies, while maintaining full agonist efficacy at the mMC4R. nih.gov In contrast, substitutions with smaller or different electronic properties, such as pF, pCl, pCN, and pMe, lead to full agonism at the mMC3R. nih.gov This suggests that the steric bulk of the substituent at the para-position is a key determinant for antagonism at the mMC3R. nih.gov
The following table summarizes the functional activity of various para-substituted Ac-His-DPhe-Arg-Trp-NH2 analogs at mouse melanocortin receptors.
| Peptide Structure | mMC3R Agonist Activity (EC50, nM) | mMC3R Antagonist Activity (pA2) | mMC4R Agonist Activity (EC50, nM) |
|---|---|---|---|
| Ac-His-DPhe-Arg-Trp-NH2 | 126 | N/A | 2.28 |
| This compound | ~25% activation at 100 µM | 6.79 | 8.03 |
| Ac-His-DPhe(pI)-Arg-Trp-NH2 | Partial Agonist | 7.25 | 25 |
| Ac-His-DPhe(pCl)-Arg-Trp-NH2 | 76 | N/A | 3.58 |
| Ac-His-DPhe(pBr)-Arg-Trp-NH2 | ~50% activation at 100 µM | 6.85 | 10.3 |
| Ac-His-DPhe(pCN)-Arg-Trp-NH2 | 150 | N/A | 5.8 |
| Ac-His-DPhe(pNO2)-Arg-Trp-NH2 | ~25% activation at 100 µM | 6.85 | 16.5 |
Data sourced from research on mouse melanocortin receptors. nih.govacs.org
Replacement of D-Phe with other aromatic or unnatural amino acids (e.g., D-Nal(2'), D-Tyr, Aia, Tic)
Replacing the D-Phe residue with other natural or unnatural aromatic amino acids is another key strategy to modify the peptide's interaction with melanocortin receptors. nih.gov The substitution of D-Phe with β-(2-naphthyl)-D-alanine (D-Nal(2')) to create Ac-His-DNal(2')-Arg-Trp-NH2, for example, results in a compound that acts as a partial agonist with antagonist activity at the mMC3R. nih.govacs.org This modification is known to produce potent antagonists at both the MC3 and MC4 receptors when incorporated into larger, cyclic peptide scaffolds. nih.gov
The substitution with D-Tyrosine (D-Tyr) also significantly alters the pharmacological profile, generally leading to a considerable decrease in potency at all melanocortin receptors compared to the parent D-Phe compound. nih.gov While all modifications at this position in the tetrapeptide template tend to result in full agonists at the mMC1R, their effects on other receptor subtypes like mMC3R and mMC4R are varied and significant. nih.govacs.org
Further modifications have explored the use of conformationally constrained amino acids. For instance, replacing the C-terminal Trp with α-aminoisobutyric acid (Aia) in a related scaffold (Ac-His-pCF3-d-Phe-Arg-Aia) produced a potent and selective hMC4R agonist. While not a direct replacement of D-Phe, this highlights the role of constrained residues in achieving selectivity. Similarly, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has been incorporated into related tetrapeptides, often in conjunction with other modifications, to explore conformational constraints that can influence receptor selectivity and efficacy. researchgate.net
| Peptide Structure | mMC3R Activity | mMC4R Activity (EC50, nM) | mMC1R Activity (EC50, nM) |
|---|---|---|---|
| Ac-His-DPhe-Arg-Trp-NH2 | Agonist (EC50 = 126 nM) | 2.28 | 112 |
| Ac-His-DNal(2')-Arg-Trp-NH2 | Partial Agonist/Antagonist (pA2 = 6.53) | 9.0 | 92.8 |
| Ac-His-DTyr-Arg-Trp-NH2 | Agonist (EC50 = 12500 nM) | 390 | 2600 |
Data sourced from research on mouse melanocortin receptors. nih.govacs.org
Modifications at other positions (e.g., Arg to Nle, sequence reversals)
Modifications are not limited to the D-Phe position. Alterations at the Arginine (Arg) residue and changes to the sequence order have been shown to yield ligands with novel properties.
One significant modification is the replacement of the positively charged Arg residue with the neutral, isosteric amino acid Norleucine (Nle). This change is intended to reduce electrostatic interactions between the ligand and the receptor. The compound Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2, which combines a para-substituted D-Phe with an Arg-to-Nle substitution, was identified as a potent and selective agonist for the human melanocortin-1 receptor (hMC1R), with an EC50 of 10 nM. nih.gov This demonstrates that modifying the electrostatic properties of the core pharmacophore can be a successful strategy for achieving receptor subtype selectivity. nih.gov
Sequence reversal is another design approach. A tetrapeptide template containing a reversed "Arg-(pI)DPhe" motif, in contrast to the typical "DPhe-Arg" sequence, was synthesized and studied. This scaffold, exemplified by compounds like Ac-His-Arg-(pI)DPhe-Tic-NH2, produced ligands with a first-in-class pharmacological profile for the central melanocortin receptors: potent agonism at the mMC3R and antagonism at the mMC4R. researchgate.net This finding indicates that the sequential arrangement of the core amino acids is a crucial factor that dictates the functional activity (agonist vs. antagonist) at different melanocortin receptor subtypes. researchgate.net
Table of Compounds
| Abbreviation/Name | Full Chemical Name |
| This compound | Acetyl-Histidyl-D-para-Trifluoromethylphenylalanyl-Arginyl-Tryptophanamide |
| Ac-His-DPhe(pI)-Arg-Trp-NH2 | Acetyl-Histidyl-D-para-Iodophenylalanyl-Arginyl-Tryptophanamide |
| Ac-His-DPhe(pCl)-Arg-Trp-NH2 | Acetyl-Histidyl-D-para-Chlorophenylalanyl-Arginyl-Tryptophanamide |
| Ac-His-DPhe(pBr)-Arg-Trp-NH2 | Acetyl-Histidyl-D-para-Bromophenylalanyl-Arginyl-Tryptophanamide |
| Ac-His-DPhe(pCN)-Arg-Trp-NH2 | Acetyl-Histidyl-D-para-Cyanophenylalanyl-Arginyl-Tryptophanamide |
| Ac-His-DPhe(pNO2)-Arg-Trp-NH2 | Acetyl-Histidyl-D-para-Nitrophenylalanyl-Arginyl-Tryptophanamide |
| Ac-His-DNal(2')-Arg-Trp-NH2 | Acetyl-Histidyl-D-2-Naphthylalanyl-Arginyl-Tryptophanamide |
| Ac-His-DTyr-Arg-Trp-NH2 | Acetyl-Histidyl-D-Tyrosyl-Arginyl-Tryptophanamide |
| Aia | α-Aminoisobutyric acid |
| Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |
| Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | Acetyl-Histidyl-D-para-Trifluoromethylphenylalanyl-Norleucyl-Tryptophanamide |
| Ac-His-Arg-(pI)DPhe-Tic-NH2 | Acetyl-Histidyl-Arginyl-para-Iodo-D-phenylalanyl-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide |
| Nle | Norleucine |
Molecular Pharmacology and Receptor Binding
Ligand-Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical measure of their interaction strength. This is often quantified using in vitro assays.
For the melanocortin receptor family, binding affinities are typically determined using radioligand displacement studies. In these assays, a radiolabeled ligand with known high affinity for the receptor is allowed to bind. Then, increasing concentrations of the test compound, such as Ac-His-DPhe(pCF3)-Arg-Trp-NH2, are introduced to measure its ability to displace the radioligand. However, for this specific compound, much of the characterization has focused on its functional activity, with the antagonist binding constant at the MC3R being determined through functional Schild analysis rather than direct radioligand displacement. nih.gov
Research has shown that the introduction of a trifluoromethyl (CF3) group at the para position of the DPhe residue significantly influences the peptide's interaction with the mouse melanocortin-3 receptor (mMC3R). researchgate.net This modification results in the compound acting as an antagonist at this receptor subtype. researchgate.netnih.gov The antagonist affinity constant (Ki) was calculated from the pA2 value obtained in functional assays. nih.gov
| Receptor Subtype | Affinity Constant (Ki) in nM | Assay Type |
|---|---|---|
| mMC3R | 6170 | Antagonist Assay (Schild) |
Data sourced from studies on mouse melanocortin receptors. nih.gov
Receptor Functional Activity
Beyond simply binding to a receptor, a ligand's functional activity—whether it activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor—is its defining pharmacological feature.
The pharmacological profile of this compound is notably diverse across the melanocortin receptor subtypes. Structure-activity relationship studies of tetrapeptides based on the Ac-His-DPhe-Arg-Trp-NH2 template have shown that modifications at the DPhe position can differentiate activity, particularly between the mMC3R and mMC4R. acs.orgnih.gov
For this compound, the profile is as follows:
mMC1R, mMC4R, and mMC5R: The compound acts as a full agonist at these receptor subtypes. nih.gov
mMC3R: The compound exhibits a mixed profile of partial agonism and antagonism. nih.govresearchgate.netnih.gov It only weakly stimulates the receptor while also acting as an antagonist. nih.gov
The melanocortin receptors are a class of G protein-coupled receptors (GPCRs) that primarily signal through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov The functional activity of this compound was characterized by measuring its ability to stimulate or inhibit this cAMP signal transduction pathway in cells engineered to express the specific mouse melanocortin receptor subtypes. nih.gov
Detailed functional assays have quantified the efficacy and potency of this compound at the different melanocortin receptors. nih.gov
Efficacy refers to the maximum response a ligand can produce. For this compound, it is a full agonist at mMC1R, mMC4R, and mMC5R. At the mMC3R, it is a weak partial agonist, producing a maximal response of only about 25% at a concentration of 100 μM. nih.gov
Potency is the concentration of a ligand required to produce 50% of its maximal effect (EC50 for agonists) or to inhibit the response of an agonist (pA2 for antagonists). The compound shows potent full agonism at the nanomolar level for both mMC4R and mMC5R. nih.gov Its antagonist potency at mMC3R is in the sub-micromolar range. researchgate.netnih.gov
| Receptor Subtype | Pharmacological Profile | Potency (EC50 in nM) | Potency (pA2) | Efficacy (% of Max Response) |
|---|---|---|---|---|
| mMC1R | Full Agonist | 540 | - | ~100% |
| mMC3R | Partial Agonist / Antagonist | - | 6.79 | ~25% |
| mMC4R | Full Agonist | 12.8 | - | ~100% |
| mMC5R | Full Agonist | 8.03 | - | ~100% |
Data sourced from studies on mouse melanocortin receptors. nih.gov
Receptor Subtype Selectivity Analysis
The selectivity of this compound for different melanocortin receptor subtypes is a key determinant of its biological effects. Research has focused on differentiating its activity between the closely related MC3 and MC4 receptors and its selectivity for the MC1 receptor.
A significant characteristic of this compound is its distinct pharmacological profile at the melanocortin-3 receptor (MC3R) compared to the melanocortin-4 receptor (MC4R). Studies on a series of modified tetrapeptides based on the Ac-His-DPhe-Arg-Trp-NH2 scaffold have demonstrated that substitutions at the para-position of the D-phenylalanine residue can differentiate between agonist and antagonist activity, particularly at the mMC3R. nih.govnih.gov
The introduction of a trifluoromethyl group at the para-position, yielding this compound, results in a compound that exhibits partial agonist and antagonist properties at the mouse MC3R (mMC3R). researchgate.netnih.gov Research has shown that this compound leads to a receptor activation of up to 50% and possesses antagonist potencies in the micromolar to sub-micromolar range at the mMC3R. researchgate.netnih.gov In stark contrast, this same substitution allows the peptide to maintain full and potent agonist activity at the mouse MC4R (mMC4R). nih.govnih.govresearchgate.net This mixed pharmacology highlights that the molecular determinants for agonist versus antagonist activity at the mMC3R are different from those at the mMC4R. nih.govnih.gov
The well-studied melanocortin ligand SHU9119, which is also an analog of the core melanocortin sequence, is known to be a potent antagonist at both the human MC3R and MC4R. nih.govtocris.com The divergent activity of this compound underscores the subtle structural modifications that can dramatically alter receptor subtype selectivity and functional activity. This makes it a valuable tool for investigating the distinct physiological roles of the MC3R and MC4R, which are both implicated in the regulation of energy homeostasis. nih.govnih.govresearchgate.net
Table 1: Comparative Activity of this compound at MC3R and MC4R
| Compound | Receptor | Agonist Activity | Antagonist Activity |
|---|---|---|---|
| This compound | mMC3R | Partial Agonist (up to 50% activation) researchgate.netnih.gov | Yes (micromolar to sub-micromolar pA2) researchgate.netnih.gov |
The melanocortin-1 receptor (MC1R) is another important target for melanocortin peptides, primarily involved in pigmentation. Research into the structure-activity relationships of the Ac-His-DPhe-Arg-Trp-NH2 tetrapeptide series has shown that modifications at the DPhe position generally result in full agonism at the mMC1R. nih.gov
Specifically, for this compound, the substitution at the para-position of the DPhe residue has been noted to increase agonist selectivity for the MC1R when compared to other melanocortin receptors. nih.gov While SHU9119 acts as an agonist at the MC1R nih.govmdpi.com, the specific modifications in this compound appear to enhance this selectivity. Further supporting this, a related peptide, Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2, has been identified as a potent and selective agonist for the human MC1R (hMC1R). researchgate.netresearchgate.net The consistent full agonist activity at the mMC1R across various substitutions at the DPhe position suggests that the binding pocket of the mMC1R may be more accommodating to such changes compared to other MCR subtypes. nih.gov
Table 2: MC1R Activity Profile
| Compound | Receptor | Agonist Activity |
|---|---|---|
| This compound | mMC1R | Full Agonist nih.gov |
| Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | hMC1R | Potent and Selective Agonist researchgate.netresearchgate.net |
Structure Activity Relationships Sar of Ac His Dphe Pcf3 Arg Trp Nh2 Analogs
Impact of pCF3-DPhe Substitution on Receptor Interaction
The introduction of a trifluoromethyl (CF3) group at the para-position of the DPhe residue creates the analog Ac-His-DPhe(pCF3)-Arg-Trp-NH2. This substitution significantly alters the ligand's pharmacological profile, primarily by leveraging the unique properties of the CF3 group to induce distinct interactions with the MC3 and MC4 receptors.
The trifluoromethyl group possesses potent electronic and steric characteristics that influence its interaction with biological targets. tandfonline.com Electronically, the CF3 group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. vulcanchem.commdpi.com This property can significantly alter the electronic environment of the phenyl ring to which it is attached.
From a steric perspective, the trifluoromethyl group is larger than a methyl group or a chlorine atom. researchgate.net Its size is considered to be sterically similar to an ethyl or isopropyl group. researchgate.net This steric bulk can influence how the ligand fits into the binding pocket of a receptor, potentially promoting or hindering specific conformations required for receptor activation or antagonism. tandfonline.comresearchgate.net The combination of these electronic and steric factors plays a crucial role in defining the pharmacological activity of molecules containing this moiety. researchgate.net
In the context of the Ac-His-DPhe-Arg-Trp-NH2 scaffold, substituting the DPhe with para-trifluoromethyl-D-phenylalanine, or (pCF3)DPhe, modulates its activity at the mouse melanocortin-3 receptor (mMC3R). mdpi.comresearchgate.net Research has shown that this modification results in a ligand with partial agonist and antagonist properties at the mMC3R. mdpi.comresearchgate.net Specifically, the this compound analog produced up to 50% receptor activation and demonstrated antagonist potency in the sub-micromolar to micromolar range at the mMC3R. mdpi.comresearchgate.net This shift from the full agonism observed with the unsubstituted DPhe suggests that the electronic and/or steric properties of the CF3 group interfere with the conformational changes required for full receptor activation, leading to a mixed agonist/antagonist profile at this specific receptor subtype. nih.govnih.gov
In stark contrast to its effect on the MC3R, the (pCF3)DPhe substitution does not diminish agonist activity at the mouse melanocortin-4 receptor (mMC4R). mdpi.comresearchgate.net Studies consistently show that analogs with this modification, including this compound, retain full and potent agonism at the mMC4R. nih.govresearchgate.net This demonstrates that the structural and electronic changes introduced by the para-trifluoromethyl group are well-tolerated by the MC4R binding pocket for agonism. nih.govnih.gov The ability to induce antagonist activity at the mMC3R while preserving full agonist activity at the mMC4R highlights that the molecular determinants for antagonism at the mMC3R are distinct from those at the mMC4R. nih.govnih.gov
Role of other D-Phe Substitutions (e.g., pI, pBr, pCl, pF, pCN, pNO2)
To further explore the SAR at the DPhe position, a variety of other substituents have been introduced at the para-position of the phenyl ring within the Ac-His-DPhe-Arg-Trp-NH2 template. These modifications have revealed that this position is a critical determinant for tuning efficacy and potency at the MC3R and MC4R. nih.govmdpi.com
The nature of the para-substituent on the DPhe residue directly influences the efficacy at the mMC3R, producing a spectrum of activities from full agonism to partial agonism with antagonist activity. mdpi.comresearchgate.net
Full Agonists: Substitutions with smaller or less sterically demanding groups such as para-fluoro ((pF)DPhe), para-chloro ((pCl)DPhe), and para-cyano ((pCN)DPhe) retained full agonist activity at the mMC3R. mdpi.comresearchgate.net The unsubstituted DPhe also acts as a full agonist. acs.orgmdpi.com
Partial Agonists/Antagonists: Larger and more polarizable halogen substitutions, such as para-bromo ((pBr)DPhe) and para-iodo ((pI)DPhe), resulted in partial agonism (up to 50% activation) and notable antagonist potencies. acs.orgmdpi.comresearchgate.net The (pI)DPhe analog, Ac-His-DPhe(pI)-Arg-Trp-NH2, is a well-characterized mMC3R partial agonist with potent antagonist activity (pA2 = 7.25). acs.org
This pattern indicates that the size and electronic properties of the para-substituent are key to modulating mMC3R activity.
mMC3R Activity of Ac-His-DPhe(p-X)-Arg-Trp-NH2 Analogs
| Substitution (X) | Agonist Efficacy (% Activation) | Agonist Potency (EC50, nM) | Antagonist Potency (pA2) | Reference |
|---|---|---|---|---|
| H (Unsubstituted) | Full Agonist | 156 | - | acs.org |
| p-F | Full Agonist | - | - | mdpi.comresearchgate.net |
| p-Cl | Full Agonist | - | - | mdpi.comresearchgate.net |
| p-Br | Partial Agonist (~50%) | - | Micromolar to sub-micromolar | mdpi.comresearchgate.net |
| p-I | Partial Agonist | - | 7.25 | acs.orgmdpi.com |
| p-CF3 | Partial Agonist (~50%) | - | Micromolar to sub-micromolar | mdpi.comresearchgate.net |
| p-CN | Full Agonist | - | - | mdpi.comresearchgate.net |
Unlike the variable effects observed at the mMC3R, modifications at the para-position of DPhe generally result in the retention of full agonist activity at the mMC4R. mdpi.com Analogs containing pF, pCl, pBr, pI, and pCF3 substitutions all maintain full efficacy at the mMC4R, with potent nanomolar agonist activity. acs.orgmdpi.comresearchgate.net For example, the Ac-His-DPhe(pI)-Arg-Trp-NH2 analog, which is an antagonist at the mMC3R, is a potent full agonist at the mMC4R with an EC50 of 25 nM. acs.org This consistent agonism across a range of substitutions underscores the different structural requirements for activation between the MC3 and MC4 receptors and highlights the DPhe position as a key site for designing ligands with selectivity between these two receptors. nih.govmdpi.com
mMC4R Activity of Ac-His-DPhe(p-X)-Arg-Trp-NH2 Analogs
| Substitution (X) | Agonist Efficacy (% Activation) | Agonist Potency (EC50, nM) | Reference |
|---|---|---|---|
| H (Unsubstituted) | Full Agonist | 17 | acs.org |
| p-F | Full Agonist | - | mdpi.comresearchgate.net |
| p-Cl | Full Agonist | - | nih.govmdpi.comresearchgate.net |
| p-Br | Full Agonist | - | nih.govmdpi.comresearchgate.net |
| p-I | Full Agonist | 25 | acs.org |
| p-CF3 | Full Agonist | - | mdpi.comresearchgate.net |
| p-CN | Full Agonist | - | mdpi.com |
Conformational Constraints and Receptor Selectivity
The spatial arrangement of a peptide ligand is a crucial determinant of its binding affinity and efficacy at its target receptor. For analogs of this compound, the introduction of conformational constraints has proven to be a powerful strategy for enhancing receptor selectivity.
Introduction of Ψ and χ angle constraints
The flexibility of a peptide backbone and its amino acid side chains can be described by a series of torsion angles, including Ψ (psi), φ (phi), ω (omega), and χ (chi). nih.gov Constraining these angles can lock the peptide into a specific conformation that is favorable for binding to a particular receptor subtype.
Novel synthetic strategies have been developed to introduce constraints on the Ψ and χ angles at the C-terminal tryptophan (Trp) position of the prototype tetrapeptide Ac-His-DPhe-Arg-Trp-NH2. nih.gov These modifications can force the C-terminal residue to adopt a specific orientation, which can lead to improved receptor subtype selectivity. nih.govresearchgate.net Molecular docking studies suggest that these constraints can cause the C-terminal residue to flip and interact with the transmembrane helices TM6 and TM7 of the receptor, a feature hypothesized to be responsible for the observed selectivity. researchgate.netresearchgate.net
Influence of C-terminal Trp modifications (e.g., Aia) on selectivity
Replacing the C-terminal tryptophan with a conformationally constrained amino acid, such as aminoindoloazepinone (Aia), has a significant impact on receptor selectivity. nih.govresearchgate.net For instance, the peptide Ac-His-DPhe-Arg-Aia demonstrated improved selectivity for the human melanocortin 1 receptor (hMC1R). nih.govresearchgate.net
Specifically, the introduction of Aia at the C-terminus of the parent compound Ac-His-DPhe-Arg-Trp-NH2 resulted in a peptide with an EC50 of 11.2 nM at hMC1R and at least a 15-fold selectivity over other melanocortin receptor (MCR) subtypes. nih.govresearchgate.net When this modification was combined with a para-trifluoromethyl substitution on the DPhe residue, the resulting peptide, Ac-His-pCF3-DPhe-Arg-Aia, emerged as a potent and selective hMC4R agonist with an EC50 of 4.1 nM and at least nine-fold selectivity. nih.govresearchgate.net
Further modifications at the Trp9 position of the Ac-His-DPhe-Arg-Trp-NH2 template have shown that the indole (B1671886) moiety is important for agonist potency at the melanocortin-3 receptor (MC3R). researchgate.net Substituting Trp with residues like Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) or Bip (biphenylalanine) can lead to ligands with selectivity for the peripheral MC1 and MC5 receptors over the central MC3 and MC4 receptors. researchgate.net
| Compound | Modification | Receptor Selectivity | EC50 (nM) | Reference |
| Ac-His-DPhe-Arg-Aia | Trp -> Aia | hMC1R selective | 11.2 | researchgate.net, nih.gov |
| Ac-His-pCF3-DPhe-Arg-Aia | Trp -> Aia, DPhe -> DPhe(pCF3) | hMC4R selective | 4.1 | researchgate.net, nih.gov |
| Ac-His-DPhe-Arg-Tic-NH2 | Trp -> Tic | MC1R/MC5R selective | Micromolar at MC3R/MC4R | researchgate.net |
| Ac-His-DPhe-Arg-Bip-NH2 | Trp -> Bip | MC1R/MC5R selective | Micromolar at MC3R/MC4R | researchgate.net |
Contributions of other Amino Acid Residues to SAR
The core amino acid sequence His-Phe-Arg-Trp is a well-established pharmacophore for melanocortin receptor activation. nih.govsci-hub.se The specific residues within this sequence, and their relative positions, play distinct and crucial roles in determining the pharmacological profile of the resulting peptide.
Importance of His, Arg, and Trp residues in the core sequence
The endogenous melanocortin agonists all share the His-Phe-Arg-Trp core sequence, which is considered essential for receptor recognition and stimulation. researchgate.netnih.gov The N-terminal acetylation and C-terminal amidation of this tetrapeptide sequence are known to be sufficient for full stimulation of melanocortin receptors. researchgate.net
The histidine (His) residue at the N-terminus of the Phe-Arg-Trp sequence is known to enhance ligand potency. researchgate.net The arginine (Arg) residue, with its guanidinyl side chain, is also important for potency, and its removal generally leads to a decrease in activity. researchgate.net However, the Arg side chain is not considered absolutely critical for agonist activity. researchgate.net Modifications to the Arg residue can influence receptor selectivity. For instance, replacing Arg with homoarginine can result in a 56-fold selectivity for MC4R over MC3R. researchgate.net The Trp residue's indole moiety is particularly important for agonist potency at the MC3R. researchgate.net
Impact of sequence reversals (e.g., Arg-DPhe motif) on pharmacology
Reversing the order of amino acids within the core pharmacophore can dramatically alter the pharmacological properties of the peptide. A key example is the inversion of the DPhe-Arg motif to Arg-DPhe. researchgate.netmdpi.com This "Arg-(pI)DPhe" motif, particularly when combined with other modifications, has led to the discovery of compounds with novel pharmacology. sci-hub.se
For example, the scaffold Ac-His-Arg-(pI)DPhe-Tic-NH2, which incorporates this reversed motif and a Tic residue in place of Trp, was identified as a nanomolar agonist at the MC3R (EC50 = 40 nM) and an antagonist at the MC4R (pA2 = 7.0). mdpi.com This is in stark contrast to the pharmacology of peptides with the traditional DPhe-Arg sequence, such as Ac-His-(pI)DPhe-Arg-Trp-NH2, which is a full agonist at the MC4R and a partial agonist/antagonist at the MC3R. researchgate.netmdpi.com This reversal in activity highlights that the Arg-DPhe motif appears to favor MC3R agonism over MC4R agonism. mdpi.com A library of compounds based on the Ac-His-Arg-(pX)DPhe-Tic-NH2 scaffold confirmed that this motif could produce a range of efficacies at the MC4R while maintaining MC3R agonism. mdpi.com
| Compound | Motif | Pharmacology at MC3R | Pharmacology at MC4R | Reference |
| Ac-His-(pI)DPhe-Arg-Trp-NH2 | DPhe-Arg | Partial Agonist/Antagonist | Full Agonist | mdpi.com, researchgate.net |
| Ac-His-Arg-(pI)DPhe-Tic-NH2 | Arg-DPhe | Agonist (EC50 = 40 nM) | Antagonist (pA2 = 7.0) | mdpi.com |
Compound Names Table
| Abbreviation | Full Name |
| This compound | Acetyl-Histidyl-para-Trifluoromethyl-D-Phenylalanyl-Arginyl-Tryptophanamide |
| Ac-His-DPhe-Arg-Trp-NH2 | Acetyl-Histidyl-D-Phenylalanyl-Arginyl-Tryptophanamide |
| Ac-His-DPhe-Arg-Aia | Acetyl-Histidyl-D-Phenylalanyl-Arginyl-Aminoindoloazepinone |
| Ac-His-pCF3-DPhe-Arg-Aia | Acetyl-Histidyl-para-Trifluoromethyl-D-Phenylalanyl-Arginyl-Aminoindoloazepinone |
| Ac-His-DPhe-Arg-Tic-NH2 | Acetyl-Histidyl-D-Phenylalanyl-Arginyl-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide |
| Ac-His-DPhe-Arg-Bip-NH2 | Acetyl-Histidyl-D-Phenylalanyl-Arginyl-Biphenylalaninamide |
| Ac-His-Arg-(pI)DPhe-Tic-NH2 | Acetyl-Histidyl-Arginyl-para-Iodo-D-Phenylalanyl-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide |
| Ac-His-(pI)DPhe-Arg-Trp-NH2 | Acetyl-Histidyl-para-Iodo-D-Phenylalanyl-Arginyl-Tryptophanamide |
| Aia | Aminoindoloazepinone |
| Bip | Biphenylalanine |
| Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |
Preclinical Biological Evaluation
In Vitro Pharmacological Characterization in Cell Lines
The in vitro profile of Ac-His-DPhe(pCF3)-Arg-Trp-NH2 has been determined through a series of pharmacological assays to establish its potency and efficacy at various melanocortin receptor subtypes.
The pharmacological characterization of this compound was performed using Human Embryonic Kidney 293 (HEK293) cells. nih.gov These cells were engineered to stably express individual mouse melanocortin receptor subtypes, namely the mMC1R, mMC3R, mMC4R, and mMC5R. nih.gov This cellular model system allows for the specific assessment of the compound's activity at each receptor subtype without confounding interactions from other receptors.
The primary signaling pathway for melanocortin receptors involves coupling to Gαs proteins, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The functional activity of this compound was evaluated by measuring its ability to stimulate cAMP accumulation in the HEK293 cells expressing the different melanocortin receptors. nih.gov
These studies revealed a unique pharmacological profile for the compound. It acts as a full and potent agonist at the mouse melanocortin-4 receptor (mMC4R) and the mouse melanocortin-5 receptor (mMC5R). nih.gov In contrast, it demonstrates partial agonist/antagonist behavior at the mouse melanocortin-3 receptor (mMC3R), where it only produced approximately 25% of the maximal receptor activation at a concentration of 100 μM. nih.gov The compound was also found to be an agonist at the mouse melanocortin-1 receptor (mMC1R). nih.gov This mixed pharmacology, particularly the differentiation between mMC3R (antagonist/partial agonist) and mMC4R (full agonist), is a significant finding. nih.govresearchgate.net
Table 1: In Vitro Pharmacological Profile of this compound at Mouse Melanocortin Receptors This table summarizes the potency (EC50) and antagonist activity (Ki) of the compound at various receptor subtypes as determined by cAMP accumulation assays.
| Receptor Subtype | Cell Line | Assay Type | Potency (EC50) / Activity (Ki) | Efficacy (% Activation) |
| mMC1R | HEK293 | cAMP Accumulation | EC50: 540 ± 120 nM nih.gov | Full Agonist |
| mMC3R | HEK293 | cAMP Accumulation | Ki: 6170 nM nih.gov | ~25% at 100 μM nih.gov |
| mMC4R | HEK293 | cAMP Accumulation | EC50: 12.8 ± 1.94 nM nih.gov | Full Agonist |
| mMC5R | HEK293 | cAMP Accumulation | EC50: 8.03 ± 1.33 nM nih.gov | Full Agonist |
In Vivo Studies using Animal Models
The in vivo effects of this compound and related compounds have been investigated in animal models to understand their physiological functions related to receptor activation.
The melanocortin-3 and -4 receptors (MC3R and MC4R) are known to be critically involved in the regulation of energy homeostasis, food intake, and body weight. nih.govresearchgate.net Studies using knockout mice have demonstrated that MC4R-deficient mice become hyperphagic and obese, while MC3R-deficient mice exhibit increased fat mass and reduced lean mass. nih.gov The distinct pharmacology of this compound as an mMC3R antagonist and an mMC4R agonist makes it a valuable tool for dissecting these pathways. nih.govresearchgate.net
While direct studies administering this compound to murine models to specifically measure food intake and body weight are not extensively detailed in the reviewed literature, research on other MC3R antagonists has provided relevant insights. For instance, pharmacological inhibition of the MC3R in mice has been shown to suppress feeding and enhance the anorexic effects of other therapeutic agents. nih.gov Given that the compound is a potent MC4R agonist, a pathway well-known to suppress appetite, and also an MC3R antagonist, it is positioned as a potential modulator of energy balance. nih.govnih.gov
The melanocortin system, particularly the MC1R, is the primary regulator of skin and hair pigmentation. researchgate.net The in vivo pigment-producing effects of melanocortin tetrapeptides have been famously studied using the Anolis carolinensis (green anole lizard) skin bioassay. nih.gov Research has confirmed that intraperitoneal injection of a pCF3 substituted ligand, analogous to this compound, resulted in significant in vivo pigmentation effects in these lizards. nih.gov A closely related tetrapeptide, Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2, also demonstrated very high potency for inducing pigmentation in vivo in Anolis carolinensis. researchgate.netresearchgate.net
The functional consequences of receptor activation by this class of compounds have been evaluated in vivo.
Melanin (B1238610) Production: As noted in the lizard model, administration of a pCF3 substituted tetrapeptide leads to a pronounced increase in melanin production, causing a visible darkening of the skin. nih.gov This effect is a direct functional outcome of activating the melanocortin pathway responsible for pigmentation.
Food Intake and Body Weight: Based on its in vitro pharmacological profile, the compound is expected to influence energy balance. Activation of the MC4R by an agonist is a well-established mechanism for reducing food intake and body weight. nih.gov Furthermore, studies suggest that antagonism of the MC3R can also contribute to the suppression of food intake. nih.gov Therefore, the combined MC4R agonist and MC3R antagonist properties of this compound suggest a potential to decrease food intake and body weight, although specific in vivo studies quantifying these effects for this exact compound are not detailed in the available research.
Mechanistic Insights into Receptor Activation and Selectivity
Molecular Determinants of Agonism and Antagonism
The functional activity of Ac-His-DPhe(pCF3)-Arg-Trp-NH2 is a direct consequence of its specific interactions within the binding pockets of melanocortin receptors. These interactions dictate whether the compound acts as an agonist, stimulating the receptor, or as an antagonist, blocking its activation.
Ligand-receptor interaction dynamics
This compound is an analog of the core melanocortin pharmacophore "His-Phe-Arg-Trp". The substitution of D-Phenylalanine with a para-trifluoromethyl (pCF3) modification at the DPhe position is a critical determinant of its interaction dynamics. This modification has been shown to result in a ligand that exhibits mixed efficacy at the mouse MC3R, acting as a partial agonist with antagonist activity, while retaining full and potent agonism at the mouse MC4R. nih.govnih.govacs.org
Studies on a series of similar tetrapeptides indicate that the DPhe position is crucial for differentiating between agonist and antagonist activity at the mMC3R. nih.govresearchgate.net The trifluoromethyl group, being strongly electron-withdrawing and bulky, significantly alters the electronic and steric profile of the ligand. This likely influences how the DPhe side chain fits within the receptor's binding pocket and interacts with surrounding amino acid residues. While the precise atomic interactions for this specific compound have not been fully detailed in the available literature, research on related molecules suggests that the core residues of the peptide interact with key transmembrane (TM) domains of the receptors. For instance, molecular docking studies on conformationally constrained analogs hypothesize that the C-terminal Trp residue can interact with TM6 and TM7, and these interactions are crucial for receptor subtype selectivity. researchgate.netresearchgate.net
Conformational changes in the ligand and receptor upon binding
The binding of a ligand to a G-protein coupled receptor (GPCR) like the MC3R or MC4R is a dynamic process that involves conformational changes in both the ligand and the receptor. For this compound, its ability to act as a full agonist at MC4R suggests that upon binding, it induces a conformational shift in the receptor that is conducive to the recruitment and activation of downstream signaling proteins, such as Gαs and the subsequent production of cyclic AMP (cAMP). nih.govresearchgate.net
In contrast, at the MC3R, the compound only elicits a partial response (~25% receptor activation) and can antagonize the action of full agonists. nih.gov This suggests that while it can bind to the receptor, the conformational state it stabilizes is only partially active or is an inactive state that prevents the binding of endogenous agonists. The bulky and electronegative pCF3 group may sterically hinder the receptor from adopting its fully active conformation, or it may promote an alternative, non-productive conformation. nih.gov Studies on related melanocortin tetrapeptides have shown that introducing conformational constraints via Ψ and χ angle restrictions can force specific residue orientations, which in turn dictates receptor selectivity and functional outcome. researchgate.netresearchgate.net This highlights the importance of the ligand's conformational flexibility and its final bound conformation in determining its pharmacological effect.
Discrimination Mechanisms between Melanocortin Subtypes
The ability of this compound to differentiate between MC3R and MC4R provides a valuable tool for understanding the structural and mechanistic bases of melanocortin receptor subtype selectivity.
Structural features differentiating MC3R and MC4R activation
The differential activity of this compound at MC3R and MC4R points to subtle but significant structural differences in their respective ligand-binding pockets. It is hypothesized that the ligand-binding pocket of the mMC3R is more constrained than that of the mMC4R. nih.gov This is supported by structure-activity relationship (SAR) studies where bulky substituents at the DPhe position, including pCF3, lead to a loss of agonist efficacy specifically at the mMC3R, while maintaining full agonism at the mMC4R. nih.govacs.orgnih.gov
This suggests that the mMC4R can better accommodate the steric bulk of the pCF3 group, allowing the ligand to settle into a conformation that triggers full receptor activation. Conversely, the tighter binding pocket of the mMC3R may lead to a suboptimal or strained ligand conformation, resulting in partial agonism or antagonism. nih.gov This concept is further supported by the observation that even bulkier substituents can lead to a complete loss of stimulation activity at the mMC3R. nih.gov
Hypothesized molecular mechanisms for subtype selectivity
The molecular mechanism for the subtype selectivity of this compound is likely a combination of steric and electronic factors. The SAR studies provide strong evidence that the molecular mechanism of antagonism at the mMC3R is distinct from that at the mMC4R. nih.govnih.gov
The leading hypothesis is that the more constrained nature of the mMC3R binding pocket cannot favorably accommodate the bulky pCF3-DPhe residue in a manner required for full agonism. nih.gov The interaction of this modified residue within the tighter mMC3R pocket may prevent the necessary conformational rearrangement of the transmembrane helices required for efficient G-protein coupling. At the mMC4R, the binding pocket is presumably more accommodating, allowing the pCF3-DPhe side chain to orient itself in a way that facilitates the productive interactions of the other pharmacophore residues (His, Arg, Trp) with the receptor, leading to full agonism. nih.govmdpi.com Therefore, the selectivity is not just a matter of binding affinity, but rather a difference in the functional consequence of that binding event, driven by the specific structural landscape of each receptor subtype's binding site. nih.govmdpi.com
Computational and Structural Biology Approaches
Molecular Docking and Simulation Studies
Computational methods are pivotal in elucidating the binding behavior of Ac-His-DPhe(pCF3)-Arg-Trp-NH2 at its target receptors. These techniques provide insights into the forces driving the ligand-receptor interactions and the conformational changes that occur upon binding.
Prediction of ligand binding poses and receptor interactions
The core sequence "His-Phe-Arg-Trp" is a well-established pharmacophore for melanocortin receptors. nih.gov Molecular modeling studies suggest that the DPhe residue of the ligand interacts with a hydrophobic pocket within the receptor. nih.gov The introduction of the para-trifluoromethyl (pCF3) group on the DPhe residue is a key modification. Structure-activity relationship (SAR) studies of a series of Ac-His-DPhe-Arg-Trp-NH2 analogs have shown that substitutions at the para position of the DPhe side chain are critical for determining the agonist versus antagonist activity, particularly at the mouse melanocortin-3 receptor (mMC3R). nih.govnih.gov
For instance, while many substitutions at this position maintain full agonist activity at the melanocortin-4 receptor (MC4R), the introduction of a pCF3 group, along with other bulky, electron-withdrawing groups like pI, pBr, and 3,4-diCl, results in partial agonism or antagonism at the mMC3R. nih.govresearchgate.net This suggests that the binding pose of this compound within the mMC3R binding pocket differs from that of full agonists, potentially due to steric or electronic effects of the pCF3 group that prevent the ligand from inducing the fully active receptor conformation. The decrease in agonist potency with certain substitutions at the DPhe position supports the hypothesis that this residue interacts with a hydrophobic environment in the receptor's binding pocket, which is likely devoid of polar residues that could form hydrogen bonds. nih.gov
Analysis of electrostatic surfaces and atomic charges
The trifluoromethyl (CF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property significantly alters the electrostatic potential surface of the DPhe(pCF3) residue compared to the unsubstituted DPhe. The electron-withdrawing nature of the CF3 group can influence the interaction of the aromatic ring with the receptor, potentially through non-covalent interactions such as dipole-dipole or quadrupole-aromatic interactions. While specific studies on the electrostatic surface of this compound are not detailed in the provided results, the known electronic properties of the CF3 group suggest a significant impact on the ligand's interaction with the receptor's electrostatic environment.
Ligand-Based and Receptor-Based Drug Design Principles
The development of this compound and its analogs is a clear example of rational drug design, employing both ligand-based and receptor-based strategies to achieve desired pharmacological properties.
Pharmacophore modeling and virtual screening
The tetrapeptide sequence His-Phe-Arg-Trp is a known pharmacophore for melanocortin receptors. nih.gov This core motif provides the essential interactions for receptor binding and activation. Pharmacophore models based on this sequence are used in virtual screening campaigns to identify novel MCR modulators. The systematic modification of this core, as seen in the synthesis of this compound, is a ligand-based design approach aimed at exploring the chemical space around the core pharmacophore to enhance properties like selectivity and potency. nih.govnih.gov The discovery that modifications at the DPhe para-position can switch a compound from an agonist to an antagonist at the mMC3R provides crucial information for refining these pharmacophore models to differentiate between agonist and antagonist binding modes. nih.gov
Rational design of peptidomimetics and small-molecule ligands
The study of peptides like this compound provides valuable insights for the rational design of peptidomimetics and small-molecule ligands. Peptidomimetics aim to mimic the essential structural features of the peptide pharmacophore while offering improved pharmacological properties such as enhanced stability and oral bioavailability. uj.edu.pl The incorporation of unnatural amino acids, like DPhe(pCF3), is a common strategy in peptidomimetic design. uj.edu.pl The knowledge gained from SAR studies of these modified peptides, such as the importance of the hydrophobic and electronic properties of the DPhe side chain, can guide the design of non-peptide scaffolds that present the key interacting groups in the correct spatial orientation for receptor binding. nih.govnih.gov For example, the identification of a potent and selective human MC1R agonist, Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2, demonstrates the successful application of these design principles. researchgate.net
Spectroscopic Techniques for Conformational Analysis (e.g., NMR studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. nih.govnih.gov For flexible peptides like this compound, NMR studies can provide information about the preferred conformations and the degree of conformational flexibility. While a specific NMR study for this compound was not found in the search results, the conformational behavior of similar peptide antagonists has been extensively studied using 2D-NMR spectroscopy and molecular dynamics calculations. nih.govresearchgate.net These studies reveal that such peptides can adopt specific backbone conformations in solution, often characterized by turns, which are crucial for receptor recognition. nih.gov The conformational rigidity of a ligand can also contribute to its binding affinity. nih.gov For this compound, NMR studies could elucidate how the pCF3 substitution influences the conformational ensemble of the peptide and how this relates to its mixed agonist/antagonist activity at the mMC3R.
Future Directions and Preclinical Therapeutic Implications
Development of Highly Selective Melanocortin Receptor Probes
A major challenge in melanocortin research is the high degree of sequence homology among the five melanocortin receptors (MCRs), which often leads to a lack of ligand selectivity. nih.govnih.gov The development of receptor-selective ligands is crucial for dissecting the specific physiological roles of each receptor subtype. nih.govnih.gov
New compounds for differentiating physiological roles of MC3R and MC4R
The co-localization of MC3R and MC4R in key brain regions involved in energy homeostasis has made it difficult to attribute specific functions to each receptor. nih.govnih.gov The development of selective ligands is therefore essential to unravel their distinct roles. nih.gov Studies on MC3R and MC4R knockout mice have suggested that these receptors regulate energy balance in a non-redundant manner. nih.govnih.gov
The tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 serves as a foundational scaffold for developing such selective probes. nih.gov Modifications at the D-Phe position have been shown to be critical for differentiating between mMC3R and mMC4R activity. For instance, the introduction of a para-trifluoromethyl (pCF3) group, as in Ac-His-DPhe(pCF3)-Arg-Trp-NH2, results in a compound with partial agonist/antagonist activity at the mMC3R while maintaining potent full agonist activity at the mMC4R. nih.gov
This "mixed pharmacology" is a key finding, as it provides a chemical tool to probe the differential molecular mechanisms of activation and antagonism between these two closely related receptors. nih.gov Further structure-activity relationship (SAR) studies on this scaffold have identified other substitutions at the D-Phe position that yield varying degrees of agonist and antagonist activity at the mMC3R, while consistently preserving full agonism at the mMC4R. nih.govnih.govresearchgate.net For example, substitutions like (pI)DPhe, (pBr)DPhe, and (3,4-diCl)DPhe also resulted in partial agonism and antagonist potencies at the mMC3R. nih.govresearchgate.net
Conversely, reversing the Phe-Arg sequence to Arg-DPhe and replacing Trp with Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) in the scaffold Ac-His-Arg-(pI)DPhe-Tic-NH2 led to a ligand with agonist activity at the MC3R and antagonist activity at the MC4R. nih.gov This highlights the importance of both the amino acid sequence and specific residue modifications in determining receptor selectivity and function.
| Compound/Scaffold | MC3R Activity | MC4R Activity | Key Finding |
| This compound | Partial Agonist/Antagonist | Full Agonist | Differentiates mMC3R and mMC4R mechanisms. nih.gov |
| Ac-His-DPhe(pI)-Arg-Trp-NH2 | Partial Agonist/Antagonist | Full Agonist | Demonstrates the influence of para-substitutions on DPhe for MC3R activity. nih.govresearchgate.net |
| Ac-His-Arg-(pI)DPhe-Tic-NH2 | Agonist | Antagonist | Reversing the Arg-DPhe motif and Trp substitution inverts the MC3R/MC4R activity profile. nih.gov |
Exploration of MC3R-selective ligands for metabolic disorders
The distinct physiological roles of MC3R in energy homeostasis, separate from MC4R, suggest its potential as a therapeutic target for metabolic disorders. nih.govoup.comjcrpe.org MC3R knockout mice exhibit a unique obesity phenotype with increased fat mass and reduced lean mass, highlighting its role in nutrient partitioning. jcrpe.orgoup.com The development of MC3R-selective ligands is therefore of significant interest for conditions like obesity and cachexia. mdpi.comnih.gov
The tetrapeptide scaffold Ac-His-DPhe-Arg-Trp-NH2 and its derivatives provide a starting point for designing such ligands. While this compound itself is not MC3R-selective, the SAR data generated from its analogues offer valuable insights. nih.gov By systematically modifying this template, researchers aim to develop compounds with high affinity and selectivity for MC3R. researchgate.netuq.edu.au This could lead to novel therapeutic agents for metabolic diseases. mdpi.com
Strategies for Enhancing Peptide Properties for Preclinical Research
While peptides like this compound are valuable research tools, their translation into preclinical and clinical candidates often requires optimization of their pharmaceutical properties. nih.gov
Optimization of metabolic stability
A significant limitation of peptide-based therapeutics is their susceptibility to degradation by proteases, leading to poor metabolic stability and low bioavailability. nih.gov Several strategies are being explored to overcome this challenge. Backbone cyclization is a technique that has been shown to dramatically enhance the metabolic stability of peptides against serum and intestinal enzymes. nih.govnih.govacs.org Another approach is N-methylation, which can increase metabolic stability and conformational rigidity. nih.govnih.gov However, N-methylation of some backbone-cyclized melanocortin peptides has been shown to reduce biological activity, suggesting that a careful balance must be struck. nih.govnih.gov The incorporation of unnatural amino acids and modifications to the peptide backbone are also recognized strategies to improve stability. acs.org
Exploration of novel scaffold designs and peptidomimetic approaches
To improve upon the limitations of traditional peptides, researchers are exploring novel scaffold designs and peptidomimetic approaches. uq.edu.aunih.gov This includes the development of non-peptide templates that mimic the essential three-dimensional structure of a peptide's active conformation, such as a β-turn. acs.org These peptidomimetics can offer improved metabolic stability and bioavailability. acs.org The development of small-molecule ligands that target melanocortin receptors is another active area of research. mdpi.com These approaches, moving beyond the traditional peptide structure, hold promise for creating more drug-like melanocortin receptor modulators. mdpi.comuq.edu.aunih.govacs.org
Potential for Elucidating Unexplored Physiological Functions of Melanocortin Receptors
The development of selective probes based on scaffolds like this compound is not only crucial for understanding the known functions of melanocortin receptors but also for uncovering new ones. nih.govnih.govuq.edu.aunih.gov The five MCRs regulate a wide array of physiological processes, including pigmentation, inflammation, sexual function, and exocrine gland secretion. nih.govnih.govresearchgate.net
The availability of highly selective agonists and antagonists for each receptor subtype will allow for more precise in vivo studies to delineate their roles in these and potentially other, yet undiscovered, physiological pathways. nih.govnih.govuq.edu.au For instance, while MC3R and MC4R are primarily known for their roles in the central nervous system, they are also expressed in peripheral tissues, and their functions in these locations are not well understood. nih.govphysiology.org Selective ligands will be instrumental in exploring these peripheral functions. The continued development and characterization of compounds like this compound and its derivatives are therefore essential for advancing our fundamental understanding of the complex and multifaceted melanocortin system. nih.govnih.govuq.edu.aunih.govdntb.gov.ua
Challenges and Opportunities in Melanocortin Ligand Research
The development of drugs targeting melanocortin receptors is a field rich with opportunity, yet it is not without its significant hurdles. The primary challenges revolve around achieving receptor subtype selectivity, understanding the complex signaling pathways, and mitigating off-target effects. Conversely, these challenges create avenues for innovation, driving the design of novel compounds with improved therapeutic profiles.
A major challenge in melanocortin drug development is the high degree of homology among the five MCR subtypes (MC1R, MC2R, MC3R, MC4R, and MC5R). This structural similarity makes it difficult to design ligands that are highly selective for a single receptor subtype. idrblab.net Lack of selectivity can lead to a range of off-target effects. For instance, activation of MC1R, which is primarily involved in pigmentation, can cause unwanted changes in skin color. idrblab.net Similarly, non-selective activation of various MCRs has been associated with cardiovascular side effects, such as increased heart rate and blood pressure. idrblab.net
The tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 has served as a valuable scaffold for structure-activity relationship (SAR) studies aimed at dissecting the molecular determinants of receptor selectivity and function. researchgate.net Modifications to this core sequence have been shown to dramatically alter a ligand's activity at different MCR subtypes. A notable example is the compound This compound . Research has demonstrated that the introduction of a trifluoromethyl group at the para position of the DPhe residue results in a compound with a mixed pharmacological profile. Specifically, it acts as a partial agonist/antagonist at the mouse melanocortin-3 receptor (mMC3R) while functioning as a full and potent agonist at the mouse melanocortin-4 receptor (mMC4R). researchgate.netnih.gov This differential activity is a critical finding, as it highlights a strategy for developing ligands that can distinguish between the highly similar MC3 and MC4 receptors, both of which are key targets for treating obesity and metabolic disorders. researchgate.net
The nuanced pharmacology of compounds like this compound underscores a significant opportunity in the field: the development of biased agonists. Biased agonism refers to the ability of a ligand to selectively activate certain intracellular signaling pathways over others at the same receptor. This could allow for the separation of desired therapeutic effects from unwanted side effects. For example, a biased agonist might activate a pathway that leads to anti-inflammatory effects without stimulating the pathway that causes melanogenesis.
The therapeutic landscape for melanocortin-based drugs is continually expanding. Initially focused on pigmentation and energy homeostasis, research now encompasses a wide array of conditions including inflammatory diseases, neurodegenerative disorders, and even cancer. The anti-inflammatory and pro-resolving properties of melanocortin agonists present a particularly promising avenue for new treatments.
The development of selective ligands is paramount to unlocking the full therapeutic potential of the melanocortin system. The unique pharmacological profile of this compound, as detailed in the table below, provides valuable insights for the rational design of future melanocortin-based therapeutics with enhanced selectivity and efficacy.
Detailed Research Findings for this compound
The following table summarizes the pharmacological data for the compound this compound at various mouse melanocortin receptors.
| Compound | Receptor | Agonist Activity (EC50, nM) | Efficacy (% of NDP-MSH) | Antagonist Activity (pA2) |
| This compound | mMC1R | 540 ± 120 | ~25% at 100 μM | Not Reported |
| This compound | mMC3R | Not Agonist | ~25% at 100 μM | 6.79 ± 0.15 |
| This compound | mMC4R | 12.8 ± 1.94 | Full Agonist | Not Applicable |
| This compound | mMC5R | 8.03 ± 1.33 | Full Agonist | Not Applicable |
Data sourced from a study on modified melanocortin tetrapeptides. EC50 represents the concentration of the ligand that gives half-maximal response. pA2 is a measure of the potency of an antagonist.
Q & A
Q. What are the key structural features of Ac-His-DPhe(pCF3)-Arg-Trp-NH2 that influence its receptor selectivity?
- Methodological Answer : The compound’s selectivity for melanocortin receptors (MC1R, MC3R, MC4R, MC5R) is determined by the para-trifluoromethyl (pCF3) substitution on the DPhe residue. This modification enhances hydrophobic interactions and steric effects with receptor binding pockets. Comparative studies using analogs (e.g., pNH2, pCN, pBr) show that pCF3 substitution optimizes MC3R agonist activity (EC50 = 0.12 ± 0.08 nM) while reducing MC4R affinity (EC50 >10,000 nM), highlighting the role of electronic and steric properties in selectivity .
Q. How is this compound synthesized and purified for experimental use?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is typically employed. The pCF3 group is introduced via post-synthetic modification of the DPhe residue. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%), with mass spectrometry (MALDI-TOF or ESI) confirming molecular weight. Protocols from Pharmaceutical Research guidelines recommend validating purity and stability under physiological conditions before functional assays .
Q. What in vitro assays are used to evaluate the functional activity of this compound?
- Methodological Answer :
- cAMP Signaling : AlphaScreen® assays measure cAMP accumulation in MC3R-transfected cells, with EC50 values indicating agonist potency (e.g., 0.12 nM for MC3R) .
- β-Arrestin Recruitment : PRESTO-Tango assays quantify receptor internalization and downstream signaling. This compound shows minimal β-arrestin recruitment, suggesting biased signaling toward cAMP pathways .
- Radioligand Binding : Competitive binding assays using ¹²⁵I-NDP-MSH or ¹²⁵I-AGRP determine Ki values (e.g., 19–260 nM) and receptor occupancy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in EC50 values for this compound across different receptor subtypes?
- Methodological Answer : Variability in EC50 (e.g., 0.12 nM for MC3R vs. >10,000 nM for MC4R) arises from receptor-specific coupling efficiencies and assay conditions. Normalize data using reference agonists (e.g., NDP-MSH) and control for variables like receptor density, G-protein expression, and cell type (HEK293 vs. CHO). Statistical validation via dose-response curve fitting (e.g., GraphPad Prism) and replication across ≥3 independent experiments reduces variability .
Q. What experimental strategies can elucidate the biased signaling profile of this compound at MC3R?
- Methodological Answer :
- Bias Factor Calculation : Compare Emax and EC50 ratios for cAMP (AlphaScreen®) and β-arrestin (PRESTO-Tango) pathways. A bias factor >1 indicates preferential cAMP signaling.
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify residues critical for biased signaling (e.g., His298 in MC3R).
- Mutagenesis Studies : Replace key residues (e.g., D122, H298) to assess their role in pathway bias. Data from competitive binding assays (Table 3) and functional studies (Figure 2A–C) inform target residues .
Q. How should researchers design studies to address contradictory findings in the compound’s antagonist activity at MC4R?
- Methodological Answer : Contradictions (e.g., pA2 = 140 ± 30 nM in some studies vs. no activity in others) may stem from assay sensitivity or receptor dimerization. Use:
- Homobivalent Ligands : Compare monovalent (this compound) and bivalent analogs to test dimer-dependent antagonism.
- High-Resolution Microscopy : Fluorescence resonance energy transfer (FRET) detects MC4R homodimerization in live cells.
- Statistical Validation : Apply quality assessment matrices (Table 1) to weigh evidence strength, prioritizing studies with rigorous controls (e.g., n ≥ 5, blinded analysis) .
Q. What computational tools are recommended for predicting the pharmacokinetic profile of this compound?
- Methodological Answer :
- ADME Prediction : SwissADME or ADMETLab estimate bioavailability, blood-brain barrier permeability, and metabolic stability. The pCF3 group may enhance lipophilicity (logP ≈ 2.5), requiring in vivo validation.
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-MC3R interactions, validated against crystallographic data (e.g., PDB: 6WPT).
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
Data Analysis & Reporting Guidelines
Q. How should researchers report functional data for this compound to ensure reproducibility?
- Methodological Answer : Follow Pharmaceutical Research guidelines:
- Data Tables : Include EC50, pA2, Ki, and Emax values with SEM (e.g., 0.12 ± 0.08 nM). Use Roman numerals for table labels and footnotes for abbreviations.
- Figures : Label dose-response curves with normalized response (%) and indicate replicates (e.g., n = 3 biological, n = 2 technical).
- Statistical Methods : Specify ANOVA with post-hoc tests (e.g., Tukey’s) and software (e.g., Prism v9.0) .
Q. What strategies mitigate bias in interpreting the compound’s therapeutic potential for metabolic disorders?
- Methodological Answer :
- Blinded Analysis : Separate data collection (e.g., cAMP assays) and interpretation teams.
- Negative Controls : Include inactive analogs (e.g., Ac-His-DPhe(pNH2)-Arg-Trp-NH2) to validate assay specificity.
- Pre-registration : Document hypotheses and analysis plans on platforms like Open Science Framework before experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
